molecular formula C12H10O3 B12120884 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde CAS No. 603986-80-7

5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B12120884
CAS No.: 603986-80-7
M. Wt: 202.21 g/mol
InChI Key: ZAHYRMAOLBZFHJ-UHFFFAOYSA-N
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Description

5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production .

Types of Reactions:

    Oxidation: The hydroxymethyl group in this compound can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products:

Scientific Research Applications

5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

603986-80-7

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-[4-(hydroxymethyl)phenyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8,13H,7H2

InChI Key

ZAHYRMAOLBZFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(O2)C=O

Origin of Product

United States

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